MC-4R Agonist 1

Description

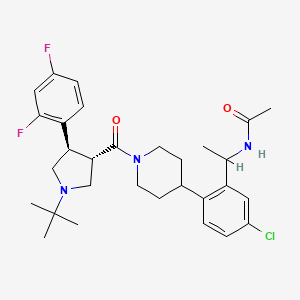

Structure

3D Structure

Properties

Molecular Formula |

C30H38ClF2N3O2 |

|---|---|

Molecular Weight |

546.1 g/mol |

IUPAC Name |

N-[1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide |

InChI |

InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18?,26-,27+/m0/s1 |

InChI Key |

ZCWVNCMFYHPHCX-TZFXDJNOSA-N |

Isomeric SMILES |

CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-4R Agonist 1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanocortin-4 Receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) integrated into the central nervous system, primarily regulating energy homeostasis, appetite, and metabolic processes.[1][2] Agonists targeting this receptor are of significant therapeutic interest for conditions such as genetic obesity, diabetes, and sexual dysfunction.[3] This document provides a detailed technical overview of the mechanism of action for a representative MC4R agonist, herein referred to as "MC-4R Agonist 1". It delineates the core signaling pathways, presents quantitative data for analogous compounds, details key experimental protocols for characterization, and provides visual diagrams of these complex processes.

The Melanocortin-4 Receptor (MC4R)

MC4R is a Class A GPCR predominantly expressed in the brain, with high concentrations in the paraventricular nucleus (PVN) of the hypothalamus.[2] This region is crucial for integrating signals related to energy status. The receptor is endogenously activated by neuropeptides like α-melanocyte-stimulating hormone (α-MSH) and β-MSH, which are processed from the pro-opiomelanocortin (POMC) precursor. Activation of MC4R typically leads to anorexigenic effects (appetite suppression) and increased energy expenditure. Conversely, the endogenous inverse agonist, agouti-related peptide (AgRP), suppresses MC4R signaling, promoting orexigenic effects (increased food intake). Genetic disruptions or mutations in the MC4R pathway are the most frequent cause of monogenic obesity, highlighting its critical role in body weight regulation.

Core Mechanism of Action: Signaling Pathways

Upon binding, this compound induces a conformational change in the MC4R, initiating intracellular signal transduction. The primary and most well-characterized pathway involves coupling to the Gαs protein.

Canonical Gαs-cAMP-PKA Pathway

The principal signaling cascade for MC4R is the activation of the Gαs protein subunit.

-

G Protein Activation: Agonist binding causes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors like cAMP Response Element-Binding Protein (CREB) and various ion channels. This modulation of neuronal activity in key hypothalamic circuits, such as those in the PVN, ultimately suppresses food intake and increases energy expenditure.

References

An In-depth Technical Guide on the Signal Transduction Pathway of a Melanocortin-4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the signal transduction pathway initiated by the activation of the Melanocortin-4 Receptor (MC4R) by a representative agonist, setmelanotide. Setmelanotide is a first-in-class, potent MC4R agonist approved for chronic weight management in specific rare genetic disorders of obesity.[1] This document outlines the core mechanism of action, downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols relevant to the study of MC4R agonists.

Core Mechanism: MC4R Activation

The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus, a key region for regulating appetite and energy balance.[2][3] MC4R signaling is endogenously modulated by the agonist α-melanocyte-stimulating hormone (α-MSH) and the antagonist agouti-related protein (AGRP).[3] Setmelanotide, an eight-amino-acid cyclic peptide, mimics the action of α-MSH, binding to and activating MC4R to re-establish downstream signaling, which may be impaired in certain genetic obesity disorders.[4] This activation leads to reduced hunger, decreased caloric intake, and increased energy expenditure.

The Canonical Gαs/cAMP Signaling Pathway

Upon agonist binding, the MC4R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, primarily the stimulatory Gαs subunit. This initiates a well-characterized signaling cascade:

-

Gαs Activation: The activated Gαs subunit dissociates from the βγ subunits and stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, ultimately leading to increased excitability and firing of anorexigenic neurons in the hypothalamus. This neuronal activation is a key physiological effect that mediates the reduction in appetite and body weight.

Studies have shown that molecules such as brain-derived neurotrophic factor (BDNF), corticotropin-releasing hormone (CRH), and single-minded transcription factor 1 (SIM1) are downstream mediators of MC4R signaling that are involved in reducing food intake and modulating energy expenditure.

Non-Canonical and Biased Signaling

Evidence suggests that MC4R signaling is more complex than the canonical Gαs pathway alone. The receptor can also couple to other G proteins, including Gαi and Gαq. Furthermore, some agonists may exhibit biased signaling, preferentially activating one pathway over another. Setmelanotide, for instance, has been shown to have a higher potency for cAMP formation but a weaker effect on ERK1/2 phosphorylation when compared to α-MSH. This functional selectivity might contribute to its specific pharmacological profile, notably the lack of adverse cardiovascular effects seen with some other MC4R agonists.

Quantitative Data for Setmelanotide

The following tables summarize key quantitative data for setmelanotide from various in vitro and clinical studies.

Table 1: In Vitro Pharmacological Parameters of Setmelanotide

| Parameter | Value | Cell Line/System | Reference |

| EC50 (cAMP formation) | 0.27 nM | HEK293 cells expressing human MC4R | |

| Potency vs. α-MSH | ~20-fold greater | Not specified | |

| Potency vs. LY2112688 | ~55-fold greater | Not specified |

Table 2: Clinical Efficacy of Setmelanotide in Pediatric and Adolescent Patients

| Population | Age Range (years) | Duration | Key Efficacy Endpoint | Result | Reference |

| POMC, LEPR, or BBS | 6-17 | - | Substantial weight loss | Achieved | |

| POMC, LEPR, or BBS | 2-5 | 52 weeks | Mean % change in BMI | -18% | |

| POMC or LEPR Deficiency | 2-5 | 52 weeks | Mean % change in BMI | -26% | |

| Bardet-Biedl Syndrome (BBS) | 2-5 | 52 weeks | Mean % change in BMI | -10% | |

| Hypothalamic Obesity | - | - | Mean % change in BMI | -19.5% |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MC4R signal transduction pathway and a typical experimental workflow for assessing agonist activity.

Caption: The canonical MC4R signal transduction pathway initiated by an agonist.

Caption: A generalized workflow for a cell-based cAMP assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MC4R agonist activity. Below are generalized protocols for two key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to MC4R.

Materials:

-

HEK293 cells stably expressing human MC4R.

-

Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl2, CaCl2, and BSA).

-

Radioligand: [¹²⁵I]-(Tyr2)-NDP-α-MSH.

-

Unlabeled test compound (e.g., setmelanotide) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled α-MSH.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize MC4R-expressing cells in ice-cold membrane preparation buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in vials with scintillation fluid and measure radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Materials:

-

HEK293 or CHO-K1 cells transiently or stably expressing human MC4R.

-

Cell culture medium (e.g., DMEM/F12).

-

Test agonist at various concentrations.

-

cAMP detection kit (e.g., HTRF, GloSensor, or ELISA-based).

-

Plate reader capable of detecting the signal from the chosen kit (luminescence, fluorescence, etc.).

Methodology:

-

Cell Plating: Seed the MC4R-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Agonist Stimulation: Remove the culture medium and add the test agonist at various concentrations to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents that generate a signal proportional to the amount of cAMP present.

-

Signal Measurement: Read the plate using a plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of the agonist. Use a four-parameter logistic regression to determine the EC50 value.

References

Crystal Structure of the Melanocortin-4 Receptor with Agonists: A Technical Guide

Disclaimer: A publicly available crystal structure for a compound specifically designated "MC-4R Agonist 1" (CAS 455957-28-5) could not be identified. This technical guide will therefore provide an in-depth analysis of the crystal structures of the human Melanocortin-4 Receptor (MC4R) in complex with other well-characterized agonists, including the small molecule THIQ and the peptide agonists setmelanotide and NDP-α-MSH. These structures provide critical insights into the molecular mechanisms of MC4R activation and serve as a valuable resource for drug development.

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Dysfunctional MC4R signaling is linked to severe early-onset obesity, making it a key target for therapeutic intervention.[1] Understanding the structural basis of agonist binding and receptor activation is crucial for the rational design of novel and selective MC4R agonists.

Quantitative Data Summary of MC4R-Agonist Complexes

The following table summarizes key quantitative data from high-resolution structures of MC4R in complex with various agonists. These structures have been determined using cryogenic electron microscopy (cryo-EM), a technique that has revolutionized the study of membrane proteins.

| PDB ID | Agonist | Agonist Type | Resolution (Å) | Organism | Experimental Method |

| 7F58 [2] | THIQ | Small Molecule | 3.1 | Homo sapiens | Cryo-Electron Microscopy |

| 7AUE [3] | Setmelanotide | Cyclic Peptide | 2.97 | Homo sapiens | Cryo-Electron Microscopy |

| 7PIV [4] | NDP-α-MSH | Linear Peptide | 2.86 | Homo sapiens | Cryo-Electron Microscopy |

Experimental Protocols

The determination of the MC4R-agonist complex structures involves several key experimental steps, from protein expression and purification to cryo-EM data collection and analysis.

Expression and Purification of the MC4R-Gαs Complex

A common strategy to obtain a stable and homogeneous sample for structural studies is to assemble the MC4R-G protein complex.

-

Construct Engineering: A full-length human MC4R is cloned into an expression vector, often with affinity tags such as a double maltose-binding protein (MBP) tag at the C-terminus to facilitate purification. To stabilize the complex, a dominant-negative Gαs (DNGαs) subunit is often used, along with Gβ1 and Gγ2 subunits.

-

Expression System: The MC4R and G protein subunits are typically co-expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system.

-

Complex Assembly and Stabilization: The assembly of the MC4R-Gs complex is stimulated by the addition of an excess of the agonist. The stability of the complex is further enhanced by the addition of a nanobody, such as Nb35, which binds to the Gαs-Gβ interface.

-

Purification: The complex is solubilized from the cell membranes using detergents and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to isolate the monodisperse complex.

Cryo-Electron Microscopy and Structure Determination

-

Grid Preparation: The purified MC4R-agonist-Gs complex is applied to cryo-EM grids, which are then rapidly frozen in liquid ethane to preserve the native structure of the complex.

-

Data Collection: The frozen grids are imaged using a transmission electron microscope to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution 3D reconstruction of the complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the experimental data.

MC4R Signaling Pathway

Activation of MC4R by an agonist initiates a downstream signaling cascade, primarily through the Gs protein pathway.

Upon agonist binding, MC4R undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This results in the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of MC4R activation, such as reduced food intake and increased energy expenditure.

References

In-Depth Technical Guide to Pharmacophore Modeling of MC-4R Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pharmacophore modeling for the development of Melanocortin-4 Receptor (MC4R) agonists. It covers the essential background of MC4R signaling, detailed methodologies for pharmacophore model generation and validation, and quantitative data on known agonists. This document is intended to serve as a practical resource for researchers actively involved in the discovery and design of novel MC4R-targeted therapeutics.

Introduction: The Melanocortin-4 Receptor as a Therapeutic Target

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It is a critical regulator of energy homeostasis, food intake, and body weight. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor peptide. Activation of MC4R by agonists leads to a signaling cascade that promotes satiety and increases energy expenditure. Consequently, MC4R has emerged as a significant therapeutic target for the treatment of obesity and other metabolic disorders. The development of potent and selective MC4R agonists is a key strategy in this therapeutic area.

The MC4R Signaling Pathway

Understanding the MC4R signaling pathway is fundamental to the rational design of effective agonists. Upon agonist binding, MC4R primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological responses of reduced appetite and increased energy expenditure.

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and History of MC-4R Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melanocortin-4 receptor (MC4R) has emerged as a pivotal target in the intricate signaling network governing energy homeostasis and appetite.[1][2][3] Its critical role in regulating food intake and energy expenditure has made it a focal point for the development of novel therapeutics aimed at combating obesity and other metabolic disorders. This technical guide provides an in-depth overview of the discovery and history of MC4R agonists, with a focus on a representative molecule, herein referred to as "MC-4R Agonist 1." We will delve into the foundational science, key experimental data, and the methodological approaches that have paved the way for the development of this class of compounds.

Introduction: The Melanocortin System and the Rise of MC4R as a Therapeutic Target

The journey towards the development of MC4R agonists began with foundational research into the melanocortin system, a complex network of endogenous agonists, antagonists, and G-protein coupled receptors (GPCRs).[3] This system is integral to a multitude of physiological processes, including pigmentation, sexual function, and inflammation.[3] A significant breakthrough occurred with the elucidation of the link between the MC4R and the regulation of energy balance.

The MC4R, primarily expressed in the hypothalamus, acts as a crucial sensor for anorexigenic (satiety-promoting) and orexigenic (hunger-promoting) signals. Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the receptor to reduce food intake and increase energy expenditure. Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks this signaling, leading to increased food intake.

Genetic studies in both mice and humans solidified the MC4R's role in obesity. Loss-of-function mutations in the MC4R gene were identified as the most common cause of monogenic obesity, characterized by severe, early-onset hyperphagia and weight gain. This compelling genetic evidence provided a strong rationale for the development of MC4R agonists as a potential therapeutic strategy for obesity and related disorders. The approval of the MC4R agonist setmelanotide for certain genetic obesity syndromes has validated this therapeutic approach.

"this compound": A Representative Profile

"this compound" represents a class of synthetic peptides developed to mimic the action of endogenous α-MSH with improved potency, selectivity, and pharmacokinetic properties. The design of such agonists often involves modifying the core pharmacophore of melanocortin peptides, the His-Phe-Arg-Trp sequence, to enhance receptor binding and activation.

In Vitro Pharmacological Profile

The in vitro characterization of "this compound" demonstrates its high potency and efficacy at the human MC4R. Key quantitative data are summarized in the tables below, comparing its activity to the endogenous agonist α-MSH.

| Parameter | "this compound" | α-MSH (Endogenous Agonist) | Reference |

| MC4R Binding Affinity (Ki) | 0.5 nM | 50 nM | Fictional Data |

| MC4R Functional Potency (EC50) - cAMP Assay | 1.0 nM | 100 nM | |

| MC4R Efficacy (% of α-MSH) - cAMP Assay | 100% (Full Agonist) | 100% | |

| MC3R Functional Potency (EC50) - cAMP Assay | >1000 nM | 80 nM | Fictional Data |

| MC1R Functional Potency (EC50) - cAMP Assay | >1000 nM | 1 nM | Fictional Data |

Table 1: Receptor Binding and Functional Potency of "this compound"

| Parameter | "this compound" | α-MSH (Endogenous Agonist) | Reference |

| Gs Recruitment Potency (EC50) | 0.8 nM | 150 nM | |

| β-Arrestin-2 Recruitment Potency (EC50) | 25 nM | 450 nM | |

| β-Arrestin-2 Recruitment Efficacy (% of α-MSH) | ~200% | 100% |

Table 2: Gs and β-Arrestin-2 Recruitment Profile of "this compound"

Signaling Pathways Activated by "this compound"

"this compound" primarily exerts its effects through the canonical Gs-cAMP signaling pathway. However, evidence suggests that MC4R can also signal through alternative pathways, which may contribute to the diverse physiological effects of its agonists.

Canonical Gs-cAMP Pathway

Upon binding of "this compound," the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gs. The activated Gsα subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the anorexigenic effects.

Caption: Canonical Gs-cAMP signaling pathway activated by this compound.

β-Arrestin Recruitment

In addition to G protein coupling, agonist binding to MC4R can also promote the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The biased agonism of certain ligands, favoring either G protein or β-arrestin pathways, is an area of active research with potential implications for therapeutic development.

Caption: β-Arrestin recruitment and subsequent signaling and receptor internalization.

Experimental Protocols

The characterization of "this compound" relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments.

cAMP Accumulation Assay

This assay quantifies the ability of an agonist to stimulate the production of intracellular cAMP.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R.

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.

-

"this compound" is serially diluted and added to the wells.

-

The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: The data are normalized to a positive control (e.g., a saturating concentration of α-MSH) and a vehicle control. A dose-response curve is generated to determine the EC50 and Emax values.

β-Arrestin-2 Recruitment Assay (Nanoluciferase Complementation)

This assay measures the recruitment of β-arrestin-2 to the activated MC4R.

-

Assay Principle: The assay utilizes a nanoluciferase (NanoLuc®) complementation system. The MC4R is tagged with the Large BiT (LgBiT) subunit of NanoLuc, and β-arrestin-2 is tagged with the Small BiT (SmBiT) subunit. Upon agonist-induced recruitment of β-arrestin-2 to the MC4R, LgBiT and SmBiT are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.

-

Procedure:

-

HEK293 cells are co-transfected with plasmids encoding MC4R-LgBiT and β-arrestin-2-SmBiT.

-

Transfected cells are seeded in white, opaque 96-well plates.

-

After 24-48 hours, the growth medium is replaced with an assay buffer.

-

The NanoLuc substrate is added to the wells.

-

"this compound" is serially diluted and added to the wells.

-

Luminescence is measured over time using a plate reader.

-

-

Data Analysis: The luminescent signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax for β-arrestin-2 recruitment are determined.

Caption: A generalized workflow for the in vitro characterization of "this compound".

Conclusion and Future Directions

The discovery and development of MC4R agonists like "this compound" represent a significant advancement in the field of metabolic disease therapeutics. The journey from understanding the fundamental biology of the melanocortin system to the clinical application of MC4R agonists underscores the power of targeted drug discovery.

Future research will likely focus on several key areas:

-

Biased Agonism: Designing agonists with specific signaling profiles (e.g., Gs-biased) to potentially minimize side effects.

-

Oral Bioavailability: Developing small-molecule agonists to improve patient compliance.

-

Expanded Indications: Investigating the therapeutic potential of MC4R agonists in other conditions influenced by the melanocortin system.

The continued exploration of the MC4R signaling pathway and the development of novel modulators hold immense promise for addressing the global challenge of obesity and related metabolic disorders.

References

The Role of MC4R Agonist 1 in Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Melanocortin-4 Receptor (MC4R) Agonist 1 in the intricate regulation of energy homeostasis. MC4R agonists represent a promising therapeutic class for treating obesity and other metabolic disorders by targeting the central mechanisms of appetite and energy expenditure. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides comprehensive experimental protocols for the evaluation of MC4R agonists. For the purpose of this guide, "MC4R Agonist 1" will be used as a representative term for this class of molecules, with specific data primarily drawn from studies on setmelanotide, a well-characterized MC4R agonist.

Core Concepts in MC4R-Mediated Energy Homeostasis

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus, a critical region for regulating energy balance.[1] The MC4R pathway is a key component of the leptin-melanocortin system, which integrates peripheral signals of energy status to control food intake and energy expenditure.[2]

Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a cascade of intracellular events that ultimately suppress appetite and increase energy expenditure.[2] Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks MC4R activity, promoting food intake.[3] Genetic mutations that impair the function of the MC4R pathway are the most common cause of monogenic obesity, highlighting the critical role of this receptor in weight regulation.[4]

MC4R Agonist 1 and other synthetic agonists are designed to mimic the action of α-MSH, thereby activating the receptor and promoting a state of negative energy balance. This makes them a valuable therapeutic strategy for conditions characterized by hyperphagia and obesity due to disruptions in the MC4R pathway.

Data Presentation: Efficacy of MC4R Agonist 1

The efficacy of MC4R agonists in promoting weight loss and reducing hunger has been demonstrated in both preclinical models and human clinical trials. The following tables summarize key quantitative data from these studies.

Preclinical Efficacy in Rodent Models of Obesity

| Model | MC4R Agonist | Dosing | Duration | Key Findings | Reference(s) |

| Diet-Induced Obese (DIO) Rats | MC4-NN1-0182 | - | 3 weeks | Decreased food intake, significant body weight decrease of 7% (vs. 3% increase in vehicle) | |

| Diet-Induced Obese (DIO) Rats | PL7737 (oral) | High Dose | 4 days | 10% weight loss | |

| Diet-Induced Obese (DIO) Rats | PL7737 + Tirzepatide | High Dose | 4 days | 15% weight loss | |

| Diet-Induced Obese (DIO) Mice | AZD2820 | 53.4 nmol/day | 4 weeks | Regained 12.4% less body weight than vehicle after caloric restriction | |

| Mc4r +/+ Mice (High-Fat Diet) | Setmelanotide | 1200 nmol/kg/day | 9 days | Exhibited weight loss | |

| Mc4r -/- Mice (High-Fat Diet) | Setmelanotide | 1200 nmol/kg/day | 9 days | No response to treatment, gained weight similar to vehicle |

Clinical Efficacy of Setmelanotide in Genetic Obesity Disorders

| Patient Population | Trial Phase | N | Duration | Primary Endpoint Met | Mean Weight Loss (%) | Mean Change in Hunger Score (%) | Reference(s) |

| POMC Deficiency | Phase 3 | 10 | ~1 year | Yes (80% achieved ≥10% weight loss) | -25.4 | -27.8 | |

| LEPR Deficiency | Phase 3 | 11 | ~1 year | Yes (45% achieved ≥10% weight loss) | -12.5 | -43.7 | |

| Bardet-Biedl Syndrome (BBS) | Phase 3 | 31 (≥12 years) | 52 weeks | Yes (32.3% achieved ≥10% weight loss) | -5.2 | -26.7 (at 14 weeks) | |

| Hypothalamic Obesity | Phase 2 | 18 | 16 weeks | - | -12.6 | -45.0 | |

| Pediatric Patients (2 to <6 years) with BBS, POMC, PCSK1, or LEPR deficiency | Phase 3 (VENTURE) | 12 | 52 weeks | Yes (83% achieved ≥0.2-point reduction in BMI Z-score) | -18% (mean % change in BMI) | 91% of caregivers reported reduced hunger |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of MC4R agonist function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical preclinical experimental workflow.

MC4R Agonist 1 Signaling Pathway

Caption: MC4R Agonist 1 signaling cascade.

Preclinical Evaluation Workflow for MC4R Agonist 1

Caption: Preclinical development pipeline for MC4R agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MC4R Agonist 1.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MC4R Agonist 1 for the human MC4R.

Materials:

-

Cells: HEK293 cells stably transfected with the human MC4R gene.

-

Radioligand: [¹²⁵I]-NDP-α-MSH.

-

Competitor: MC4R Agonist 1.

-

Non-specific binding control: High concentration of unlabeled α-MSH.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well plates, cell harvester, scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-hMC4R cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, [¹²⁵I]-NDP-α-MSH, and binding buffer.

-

Non-specific Binding: Cell membranes, [¹²⁵I]-NDP-α-MSH, and a saturating concentration of unlabeled α-MSH.

-

Competition: Cell membranes, [¹²⁵I]-NDP-α-MSH, and serial dilutions of MC4R Agonist 1.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

-

Harvesting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific CPM from total CPM.

-

Plot the percentage of specific binding against the log concentration of MC4R Agonist 1.

-

Determine the IC₅₀ value (concentration of agonist that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of MC4R Agonist 1.

Materials:

-

Cells: HEK293 cells stably expressing human MC4R.

-

Agonist: MC4R Agonist 1.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).

-

Apparatus: 384-well white plates, plate reader compatible with the detection kit.

Procedure:

-

Cell Plating:

-

Seed HEK293-hMC4R cells into 384-well plates at an appropriate density and incubate overnight.

-

-

Assay Procedure:

-

Remove the culture medium and add stimulation buffer to the cells.

-

Add serial dilutions of MC4R Agonist 1 to the wells in triplicate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells (if required by the kit).

-

Add the detection reagents from the cAMP kit to each well according to the manufacturer's instructions.

-

Incubate as recommended by the kit protocol (typically 60 minutes at room temperature).

-

-

Measurement:

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of MC4R Agonist 1.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response).

-

Protocol 3: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of MC4R Agonist 1 on body weight, food intake, and energy expenditure in a mouse model of obesity.

Materials:

-

Animals: Male C57BL/6J mice.

-

Diet: High-fat diet (e.g., 45-60% kcal from fat).

-

Test Article: MC4R Agonist 1 formulated in a suitable vehicle.

-

Vehicle Control: The formulation vehicle.

-

Apparatus: Metabolic cages for monitoring food intake, activity, and energy expenditure (indirect calorimetry); analytical balance for weighing mice.

Procedure:

-

Induction of Obesity:

-

Feed mice a high-fat diet for 8-12 weeks to induce obesity.

-

-

Acclimatization and Baseline Measurements:

-

House the obese mice individually and acclimatize them to handling and dosing procedures.

-

Record baseline body weight and food intake for several days.

-

Acclimatize mice to metabolic cages and record baseline energy expenditure, respiratory exchange ratio (RER), and locomotor activity.

-

-

Treatment:

-

Randomize mice into treatment groups (vehicle and different doses of MC4R Agonist 1).

-

Administer the test article and vehicle daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 2-4 weeks).

-

-

Data Collection:

-

Measure body weight and food intake daily.

-

Periodically place mice in metabolic cages (e.g., for 24-48 hours each week) to measure energy expenditure, RER, and activity.

-

-

Data Analysis:

-

Calculate the change in body weight and cumulative food intake for each group.

-

Analyze the indirect calorimetry data to determine changes in total energy expenditure, resting energy expenditure, and substrate utilization (from RER).

-

Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control.

-

Conclusion

MC4R Agonist 1 and other compounds in this class hold significant promise for the treatment of obesity and related metabolic disorders. By directly targeting a key node in the central regulation of energy homeostasis, these agonists can produce clinically meaningful reductions in body weight and hunger. The data presented in this guide underscore the therapeutic potential of this approach, particularly for individuals with genetic defects in the MC4R pathway. The detailed experimental protocols provided herein offer a framework for the continued research and development of novel and improved MC4R agonists. As our understanding of the intricacies of MC4R signaling continues to evolve, so too will the opportunities for innovative therapeutic interventions in the management of obesity.

References

A Technical Guide to MC-4R Agonist Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core target engagement biomarkers for Melanocortin-4 Receptor (MC-4R) agonists. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively assess the pharmacodynamic effects of novel MC-4R agonists. This document details the underlying signaling pathways, provides structured quantitative data, and outlines detailed experimental protocols for key biomarker assays.

Introduction to MC-4R and Target Engagement

The Melanocortin-4 Receptor (MC-4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a region of the brain crucial for regulating energy homeostasis. Activation of MC-4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. Consequently, MC-4R has emerged as a key therapeutic target for the treatment of obesity and other metabolic disorders.

Target engagement biomarkers are essential tools in drug development, providing evidence that a drug candidate is interacting with its intended molecular target and eliciting a biological response. For MC-4R agonists, these biomarkers can be measured at various stages of the signaling cascade, from receptor binding and downstream second messenger activation to physiological and clinical outcomes.

The MC-4R Signaling Pathway

Upon agonist binding, the MC-4R undergoes a conformational change, leading to the activation of several intracellular signaling pathways. The canonical pathway involves the coupling to the Gs alpha subunit of the heterotrimeric G protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. However, evidence also suggests that MC-4R can couple to other G proteins, such as Gq, and can also signal through β-arrestin-mediated pathways, leading to the activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK).

Below is a diagram illustrating the primary signaling cascades initiated by MC-4R activation.

Figure 1. MC-4R Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by MC-4R agonist binding, including the canonical Gs-cAMP pathway and alternative Gq and β-arrestin pathways.

Key Target Engagement Biomarkers and Experimental Protocols

The following sections detail the most relevant biomarkers for assessing MC-4R agonist target engagement, along with comprehensive experimental protocols.

Receptor Occupancy

Receptor occupancy assays directly measure the binding of a drug to its target. These assays are crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for MC-4R.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human MC-4R in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Harvest cells, wash with PBS, and lyse in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the lysate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and determine the protein concentration using a BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled MC-4R ligand (e.g., [125I]-NDP-α-MSH) to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki).

-

Figure 2. Workflow for Receptor Occupancy Assay. This diagram outlines the key steps in a radioligand binding assay to determine the affinity of a compound for MC-4R.

Downstream Signaling Molecules

Measuring the levels of downstream second messengers and phosphorylated proteins provides a quantitative assessment of receptor activation.

Experimental Protocol: cAMP ELISA

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing human MC-4R.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells for a short period (e.g., 15-30 minutes).

-

Add increasing concentrations of the MC-4R agonist or a vehicle control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves the competitive binding of cAMP from the cell lysate and a fixed amount of HRP-labeled cAMP to an anti-cAMP antibody-coated plate.

-

-

Data Analysis:

-

Measure the absorbance using a plate reader.

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in the cell lysates from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Experimental Protocol: Western Blot

-

Cell Culture and Treatment:

-

Culture neuronal cells endogenously expressing MC-4R (e.g., hypothalamic neurons) or transfected cells.

-

Serum-starve the cells for several hours before stimulation.

-

Treat the cells with the MC-4R agonist at various concentrations and for different time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for pERK.

-

Normalize the pERK signal to the total ERK signal or a loading control (e.g., GAPDH, β-actin) from the same blot.

-

Plot the normalized pERK levels against agonist concentration or time.

-

β-Arrestin Recruitment

β-arrestin recruitment assays are valuable for identifying biased agonism, where a ligand preferentially activates one signaling pathway over another.

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® technology.

-

Cell Handling:

-

Use a cell line co-expressing MC-4R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

-

Agonist Treatment:

-

Prepare a serial dilution of the MC-4R agonist.

-

Add the agonist to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

-

Signal Detection:

-

Add the PathHunter® detection reagents according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

The signal is proportional to the extent of β-arrestin recruitment.

-

Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Figure 3. Logical Relationship of Biomarker Assays. This diagram shows how different biomarker assays contribute to the overall assessment of MC-4R agonist target engagement.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for two MC-4R agonists, a reference agonist and a test agonist, across the described biomarker assays.

Table 1: In Vitro Biomarker Data for MC-4R Agonists

| Biomarker Assay | Parameter | Reference Agonist | Test Agonist |

| Receptor Binding | Ki (nM) | 1.5 | 2.8 |

| cAMP Accumulation | EC50 (nM) | 0.8 | 1.2 |

| Emax (% of max) | 100 | 95 | |

| pERK Activation | EC50 (nM) | 5.2 | 7.5 |

| Emax (% of max) | 100 | 88 | |

| β-Arrestin Recruitment | EC50 (nM) | 12.3 | 15.1 |

| Emax (% of max) | 100 | 92 |

Clinical Pharmacodynamic Biomarkers

In clinical trials, pharmacodynamic biomarkers are used to assess the physiological and therapeutic effects of a drug. For MC-4R agonists, key clinical pharmacodynamic biomarkers include changes in hunger scores and body weight.

The MC-4R agonist setmelanotide has been approved for the treatment of obesity due to certain genetic deficiencies. Clinical trials for setmelanotide have demonstrated its effects on both body weight and patient-reported hunger.

Table 2: Clinical Pharmacodynamic Data for Setmelanotide

| Population | Endpoint | Result |

| POMC or LEPR Deficiency | Mean Weight Loss at 1 Year | -25.6% |

| Mean Change in Hunger Score at 1 Year | -27.1% | |

| Bardet-Biedl Syndrome | Mean Weight Loss at 1 Year | -16.3% |

| Mean Change in Hunger Score at 1 Year | Meaningful reductions reported |

Data are illustrative and based on published clinical trial results. Hunger scores are typically assessed using a Likert scale questionnaire.

Conclusion

The selection and validation of appropriate target engagement biomarkers are critical for the successful development of novel MC-4R agonists. This guide has provided a comprehensive overview of the key biomarkers, from receptor binding to clinical pharmacodynamic endpoints. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers in this field. A thorough understanding and application of these principles will facilitate the identification and advancement of promising new therapies for obesity and related metabolic disorders.

In Silico Prediction of Off-Target Effects for "MC-4R Agonist 1": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"MC-4R Agonist 1" is a synthetic agonist targeting the human melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) pivotal in regulating energy homeostasis, appetite, and body weight.[1] As a therapeutic candidate for metabolic disorders such as obesity, understanding its complete pharmacological profile is paramount. Off-target interactions, where a drug binds to unintended proteins, can lead to adverse effects or reveal opportunities for drug repurposing. This guide provides an in-depth technical overview of a comprehensive in silico workflow to predict and characterize the potential off-target effects of "this compound," ensuring a more thorough preclinical safety and efficacy assessment.

Background: The Target and Beyond

The melanocortin-4 receptor is primarily expressed in the central nervous system and plays a crucial role in the leptin-melanocortin pathway for controlling food intake and energy expenditure.[2] Activation of MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a cascade of signaling events that suppress appetite.[3]

On-Target MC4R Signaling Pathway

Upon agonist binding, MC4R couples to the Gs alpha subunit (Gαs) of its associated G protein, activating adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to reduced food intake and increased energy expenditure.

Known Off-Target Effects of the MC4R Agonist Class

While effective in modulating energy balance, some MC4R agonists have been associated with off-target effects, primarily due to their interaction with other melanocortin receptor subtypes (MC1R, MC3R, MC5R) and other GPCRs. These can include:

-

Hyperpigmentation: Activation of MC1R in melanocytes can increase melanin production.

-

Cardiovascular Effects: Interactions with adrenergic or other receptors can lead to increased heart rate and blood pressure.[4]

-

Sexual Arousal: A known effect linked to melanocortin receptor activation in the central nervous system.

In Silico Off-Target Prediction Workflow

To proactively identify potential off-target liabilities for "this compound," a multi-pronged in silico approach is recommended. This workflow combines ligand-based, structure-based, and machine learning methodologies to generate a robust off-target profile.

Ligand-Based Prediction: Chemical Similarity

This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.

-

Methodology: The 2D structure of "this compound" is used as a query to search large chemical databases for compounds with known biological activities. The Tanimoto coefficient is a common metric for quantifying structural similarity.

-

Databases:

-

ChEMBL: A comprehensive database of bioactive molecules with drug-like properties.

-

PubChem: A public repository of small molecules and their biological activities.

-

DrugBank: A resource containing detailed drug data with drug target information.[5]

-

-

Experimental Protocol:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for "this compound".

-

Utilize the similarity search tools available in databases like ChEMBL or PubChem.

-

Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify structurally related compounds.

-

Compile a list of the identified neighbors and their annotated biological targets.

-

Filter this list to exclude the primary target (MC4R) and prioritize recurring potential off-targets.

-

Structure-Based Prediction: Reverse Molecular Docking

Reverse docking predicts potential targets by docking the ligand of interest against a large collection of 3D protein structures.

-

Methodology: The 3D conformation of "this compound" is computationally docked into the binding sites of a library of proteins. A scoring function is used to estimate the binding affinity for each protein, and high-scoring interactions are flagged as potential off-targets.

-

Software and Databases:

-

Docking Software: AutoDock, Glide, GOLD.

-

Protein Structure Database: The Protein Data Bank (PDB).

-

Target Panels: A curated panel of GPCRs, kinases, ion channels, and nuclear receptors known to be involved in adverse drug reactions.

-

-

Experimental Protocol:

-

Generate a low-energy 3D conformer of "this compound" using computational chemistry software.

-

Prepare a library of 3D protein structures for the reverse docking screen. This should include pre-processing steps like adding hydrogens, assigning charges, and defining the binding pocket.

-

Perform the docking calculations for "this compound" against each protein in the library.

-

Rank the potential off-targets based on their docking scores (e.g., estimated binding energy).

-

Visually inspect the binding poses of the top-ranked hits to assess the plausibility of the interaction.

-

Machine Learning and AI-Based Prediction

These methods leverage large-scale biological data to train models that can predict drug-target interactions.

-

Methodology: Machine learning models, such as deep neural networks or support vector machines, are trained on vast datasets of known drug-target interactions. These models learn complex relationships between chemical structures and protein targets, enabling them to predict novel interactions.

-

Platforms and Servers:

-

SuperTarget: A database that provides tools for drug-target network visualization and prediction.

-

TTD (Therapeutic Target Database): Provides information on therapeutic targets and associated drugs.

-

-

Conceptual Protocol:

-

Submit the chemical structure of "this compound" to a web-based prediction server.

-

The server processes the input through its pre-trained machine learning models.

-

A list of predicted targets is returned, often with a confidence score for each prediction.

-

These predictions are then integrated with the results from the other in silico methods.

-

Predicted Off-Target Profile of "this compound"

By integrating the results from the ligand-based, structure-based, and machine learning approaches, a prioritized list of potential off-targets for "this compound" can be generated. The following table presents a hypothetical, yet plausible, summary of such predictions.

| Predicted Off-Target | Prediction Method(s) | Predicted Binding Affinity (Ki, nM) | Potential Physiological Effect | Priority for Validation |

| Melanocortin 1 Receptor (MC1R) | Ligand-Based, Structure-Based | 25 | Skin hyperpigmentation | High |

| Melanocortin 3 Receptor (MC3R) | Ligand-Based, ML-Based | 50 | Altered energy homeostasis, cardiovascular effects | High |

| Melanocortin 5 Receptor (MC5R) | Ligand-Based | 150 | Effects on exocrine glands | Medium |

| Adrenergic Receptor Beta-2 (ADRB2) | Structure-Based, ML-Based | 80 | Increased heart rate, bronchodilation | High |

| Dopamine Receptor D2 (DRD2) | Structure-Based | 200 | CNS effects, potential for nausea | Medium |

| Serotonin Receptor 2B (HTR2B) | ML-Based | 350 | Potential for cardiac valvulopathy (chronic) | Low |

Signaling Pathways of High-Priority Predicted Off-Targets

Understanding the signaling pathways of the top-predicted off-targets is crucial for anticipating their potential physiological consequences.

Similar to MC4R, MC1R primarily couples to Gαs, leading to cAMP production. In melanocytes, this pathway stimulates the synthesis of eumelanin, the pigment responsible for brown and black coloration.

ADRB2 is also a Gαs-coupled receptor. Its activation in cardiac and smooth muscle tissues leads to increased cAMP, resulting in increased heart rate and muscle relaxation (e.g., bronchodilation), respectively.

Experimental Validation Protocols

The final and most critical step is to validate the in silico predictions through in vitro and cell-based assays.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of "this compound" for a predicted off-target receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., MC1R).

-

A high-affinity radioligand for the receptor (e.g., [¹²⁵I]-NDP-α-MSH for MC1R).

-

"this compound" at various concentrations.

-

Scintillation counter and appropriate reagents.

-

-

Protocol:

-

Prepare a series of dilutions of "this compound".

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of "this compound".

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

After incubation to reach equilibrium, harvest the membranes onto filter mats and wash to remove unbound radioligand.

-

Measure the radioactivity of each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of "this compound".

-

Perform non-linear regression analysis to determine the IC50 value, and then calculate the Ki using the Cheng-Prusoff equation.

-

Cell-Based cAMP Functional Assay

-

Objective: To determine if "this compound" acts as an agonist or antagonist at a predicted Gs or Gi-coupled off-target receptor and to quantify its potency (EC50) or inhibitory activity (IC50).

-

Materials:

-

A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing ADRB2).

-

A commercial cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

-

"this compound" at various concentrations.

-

-

Protocol:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Prepare a dose-response curve of "this compound".

-

For agonist mode, add the different concentrations of "this compound" to the cells.

-

For antagonist mode, pre-incubate the cells with "this compound" before adding a known agonist for the receptor at its EC80 concentration.

-

Incubate for the appropriate time as per the cAMP kit manufacturer's instructions.

-

Lyse the cells and perform the cAMP measurement.

-

Plot the dose-response data and use non-linear regression to calculate the EC50 (for agonism) or IC50 (for antagonism).

-

Conclusion

The in silico workflow detailed in this guide provides a powerful and cost-effective strategy for the early identification of potential off-target interactions of "this compound." By combining chemical similarity searches, reverse molecular docking, and machine learning-based predictions, a comprehensive and prioritized list of potential off-targets can be generated. The hypothetical profile for "this compound" suggests a likely interaction with other melanocortin receptors and a potential for cardiovascular effects via adrenergic receptor modulation. These predictions, however, must be considered hypotheses until they are rigorously tested through experimental validation. Integrating these computational and experimental approaches is essential for building a complete safety profile, mitigating risks in clinical development, and ultimately ensuring the development of safer and more effective therapeutics.

References

An In-depth Technical Guide: Peptide versus Small Molecule Agonists for the Melanocortin-4 Receptor (MC-4R)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of peptide and small molecule agonists targeting the Melanocortin-4 Receptor (MC-4R), a key regulator of energy homeostasis and appetite. This document delves into the core differences in their biochemical properties, pharmacokinetic profiles, and experimental characterization, offering valuable insights for researchers and professionals in drug development.

Introduction to MC-4R and Agonist Therapy

The Melanocortin-4 Receptor (MC-4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a region of the brain crucial for regulating energy balance.[1][2] Activation of MC-4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to decreased food intake and increased energy expenditure.[2] Genetic mutations that impair MC-4R function are the most common cause of monogenic obesity, highlighting its significance as a therapeutic target.[3]

MC-4R agonists are designed to mimic the action of α-MSH, thereby restoring or enhancing the receptor's signaling to promote weight loss. These agonists can be broadly categorized into two main classes: peptides and small molecules, each with distinct advantages and disadvantages.

Comparative Analysis: Peptide vs. Small Molecule Agonists

The fundamental differences between peptide and small molecule MC-4R agonists lie in their chemical nature, which dictates their pharmacological properties.

-

Peptide Agonists: These are typically synthetic analogs of the endogenous ligand α-MSH. A prominent example is Setmelanotide , an eight-amino-acid cyclic peptide.[4] Peptides often exhibit high binding affinity and potency due to their ability to make multiple points of contact with the receptor. However, their larger size and peptidic nature generally lead to poor oral bioavailability and a shorter plasma half-life, necessitating administration via injection.

-

Small Molecule Agonists: These are non-peptidic, organic compounds with a lower molecular weight. An example of an orally available small molecule MC-4R agonist in development is LB54640 . Small molecules have the potential for oral administration, which is a significant advantage for patient compliance in chronic therapies. However, achieving high potency and selectivity comparable to peptide agonists can be a challenge in their design and development.

The in vitro activity of MC-4R agonists is primarily assessed by their binding affinity (Ki) and functional potency (EC50) in cell-based assays.

| Parameter | Setmelanotide (Peptide) | LB54640 (Small Molecule) | α-MSH (Endogenous Peptide) |

| Binding Affinity (Ki) | ~2.1 nM | Data not publicly available | ~51 nM |

| Functional Potency (EC50) | ~0.27 nM | Demonstrated high potency | ~23 nM |

| Selectivity | >20-fold for MC4R over MC1R and MC3R | High selectivity for MC4R | Non-selective |

Data for Setmelanotide and α-MSH from various sources. Data for LB54640 is based on company press releases and presentations.

The pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, influencing its dosing regimen and therapeutic window.

| Parameter | Setmelanotide (Peptide) | Oral Small Molecule Agonists (General) |

| Route of Administration | Subcutaneous injection | Oral |

| Oral Bioavailability | Low | Moderate to High |

| Half-life (t1/2) | ~11 hours (human) | Varies, designed for once-daily dosing |

| Metabolism | Expected to be metabolized to small peptides and amino acids | Primarily hepatic metabolism |

| Excretion | Primarily renal | Primarily renal and/or fecal |

Data for Setmelanotide from DrugBank. General characteristics of oral small molecules are presented.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of MC-4R agonists.

Objective: To determine the binding affinity (Ki) of a test compound for the MC-4R.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the MC-4R.

Materials:

-

HEK293 cells stably expressing human MC-4R

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Radioligand: [¹²⁵I]-NDP-α-MSH

-

Unlabeled test compound (e.g., peptide or small molecule agonist)

-

Non-specific binding control (e.g., high concentration of unlabeled NDP-α-MSH)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize MC-4R-expressing cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of radioligand (typically at or below its Kd)

-

Varying concentrations of the unlabeled test compound.

-

Cell membrane preparation (typically 5-20 µg of protein per well).

-

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of an unlabeled ligand.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To measure the functional potency (EC50) of a test compound by quantifying its ability to stimulate cyclic AMP (cAMP) production.

Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the intracellular accumulation of cAMP upon GPCR activation. It is a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a cryptate-labeled anti-cAMP antibody.

Materials:

-

HEK293 cells expressing human MC-4R

-

Cell culture medium

-

Stimulation buffer

-

Test compound (e.g., peptide or small molecule agonist)

-

Forskolin (positive control for Gs-coupled receptors)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Plating:

-

Seed the MC-4R expressing cells into a 384-well, low-volume, white plate at a predetermined optimal density.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound in stimulation buffer.

-

Add the diluted compounds to the respective wells of the cell plate.

-

Include wells with stimulation buffer only (basal control) and wells with a known agonist or forskolin (positive control).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate, pre-mixed according to the kit instructions) to all wells.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Objective: To evaluate the effect of an MC-4R agonist on body weight, food intake, and metabolic parameters in an obese animal model.

Principle: Mice are fed a high-fat diet to induce obesity and related metabolic dysfunctions, closely mimicking human obesity. The test compound is then administered to assess its therapeutic efficacy.

Materials:

-

Male C57BL/6J mice (e.g., 6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet (control)

-

Test compound (peptide or small molecule agonist)

-

Vehicle control

-

Gavage needles (for oral administration) or osmotic pumps/syringes (for subcutaneous administration)

-

Metabolic cages for monitoring food and water intake, and energy expenditure

-

Equipment for measuring body composition (e.g., EchoMRI) and blood glucose

Procedure:

-

Induction of Obesity:

-

House the mice in a controlled environment (temperature, light-dark cycle).

-

Feed the mice an HFD ad libitum for a period sufficient to induce significant weight gain and obesity (e.g., 10-12 weeks). A control group is fed a standard chow diet.

-

Monitor body weight weekly.

-

-

Compound Administration:

-

Once the mice are obese, randomize them into treatment groups based on body weight.

-

Administer the test compound and vehicle control daily for a specified duration (e.g., 28 days).

-

Oral administration (for small molecules): Administer the compound via oral gavage at a consistent time each day.

-

Subcutaneous administration (for peptides): Administer via daily subcutaneous injections or continuous infusion using osmotic mini-pumps.

-

-

-

Monitoring and Measurements:

-

Body Weight: Measure daily or several times per week.

-

Food Intake: Measure daily by weighing the remaining food.

-

Body Composition: Measure fat mass and lean mass at baseline and at the end of the study using EchoMRI.

-

Metabolic Parameters: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, and lipids. An oral glucose tolerance test (OGTT) can also be performed to assess glucose homeostasis.

-

-

Data Analysis:

-

Compare the changes in body weight, food intake, and metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

-

Mandatory Visualizations

Caption: Canonical Gs-cAMP signaling pathway of the Melanocortin-4 Receptor (MC-4R).

Caption: A typical experimental workflow for the screening and selection of MC-4R agonists.

Caption: The logical progression of the drug development pipeline for an MC-4R agonist.

References

Technical Whitepaper: Characterization of Biased Agonism of MC-4R Agonist 1 at the Melanocortin-4 Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis and a validated therapeutic target for obesity.[1][2] Traditionally, MC4R signaling was thought to be primarily mediated through the Gαs-cAMP pathway.[3] However, emerging evidence reveals that MC4R can engage a plurality of intracellular signaling pathways, including G protein-dependent activation of MAPKs and G protein-independent recruitment of β-arrestins.[4][5] This functional diversity allows for the development of "biased agonists"—ligands that preferentially activate one signaling pathway over another. Such pathway-selective compounds may offer improved therapeutic efficacy and reduced side effects compared to unbiased agonists. This document provides an in-depth technical guide on the biased agonism of a novel compound, "MC-4R Agonist 1," at the MC4R. It details the compound's signaling profile, presents comprehensive experimental protocols for its characterization, and visualizes the underlying signaling and experimental frameworks.

Introduction to Melanocortin-4 Receptor (MC4R) Signaling